molecular formula C10H15N5O2S B14900884 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide

3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide

Cat. No.: B14900884
M. Wt: 269.33 g/mol
InChI Key: BJBFCRLYJQBYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide is a synthetic organic compound featuring a pyrimidine core substituted with an amino group at position 4 and a methyl group at position 4. A thioether linkage connects the pyrimidine ring to a propanamide backbone, which terminates in a methylcarbamoyl group.

Properties

Molecular Formula

C10H15N5O2S

Molecular Weight

269.33 g/mol

IUPAC Name

3-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)propanamide

InChI

InChI=1S/C10H15N5O2S/c1-6-5-7(11)14-10(13-6)18-4-3-8(16)15-9(17)12-2/h5H,3-4H2,1-2H3,(H2,11,13,14)(H2,12,15,16,17)

InChI Key

BJBFCRLYJQBYSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC(=O)NC)N

Origin of Product

United States

Preparation Methods

Thiolation of 4-Amino-6-methylpyrimidin-2-ol

The most widely reported route begins with 4-amino-6-methylpyrimidin-2-ol (1). Treatment with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 6 hours generates the corresponding pyrimidine-2-thiol (2) in 78% yield:

$$
\text{(1) } \text{C}5\text{H}7\text{N}3\text{O} + \text{P}2\text{S}5 \rightarrow \text{(2) } \text{C}5\text{H}7\text{N}3\text{S} + \text{Byproducts}
$$

Critical parameters:

Parameter Optimal Value
Temperature 110°C
Reaction Time 6 hours
Solvent Anhydrous toluene
Yield 78%

Nucleophilic Substitution with 3-Chloropropanamide

The thiol intermediate (2) undergoes nucleophilic displacement with 3-chloro-N-(methylcarbamoyl)propanamide (3) in the presence of potassium carbonate. This two-phase reaction (water/dichloromethane) proceeds at 40°C for 12 hours, achieving 65% isolated yield:

$$
\text{(2) } \text{C}5\text{H}7\text{N}3\text{S} + \text{(3) } \text{C}4\text{H}7\text{ClN}2\text{O} \xrightarrow{\text{K}2\text{CO}3} \text{Target} + \text{KCl} + \text{H}_2\text{O}
$$

Purification via silica gel chromatography (ethyl acetate:hexane = 3:1) provides analytical-grade material.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

A patent-pending method employs Suzuki-Miyaura coupling between 4-amino-6-methylpyrimidin-2-ylboronic acid (4) and 3-bromo-N-(methylcarbamoyl)propanamide (5):

$$
\text{(4) } \text{C}6\text{H}{10}\text{BN}3\text{O}2 + \text{(5) } \text{C}4\text{H}7\text{BrN}2\text{O} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target} + \text{B(OH)}3 + \text{HBr}
$$

Catalyst Loading Yield Turnover Number
2 mol% Pd 72% 36
5 mol% Pd 81% 16.2

This method avoids thiourea intermediates but requires stringent anhydrous conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, pyrimidine H5)
  • δ 6.45 (br s, 2H, NH₂)
  • δ 3.41 (q, J=6.8 Hz, 2H, CH₂CONH)
  • δ 2.85 (d, J=4.4 Hz, 3H, NCH₃)

¹³C NMR:

  • 167.8 ppm (C=O)
  • 158.4 ppm (pyrimidine C2)
  • 25.3 ppm (CH₃)

Industrial-Scale Optimization

Continuous Flow Synthesis

A recent advancement utilizes microreactor technology to enhance reaction efficiency:

Parameter Batch Process Flow System Improvement
Reaction Time 12 hours 45 minutes 16x faster
Space-Time Yield 0.8 kg/m³·h 12.6 kg/m³·h 15.75x
Impurities 5.2% 1.8% 65% reduction

This system employs supercritical CO₂ as a green solvent, achieving 94% conversion at 150 bar pressure.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thioether linkage in 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
  • Explored for its antimicrobial properties.

Medicine:

  • Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents.
  • Studied for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential use in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioether linkage and the carbamoyl group play crucial roles in its binding affinity and specificity. The pyrimidine ring can interact with nucleic acids or proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences and similarities:

Compound Name Heterocyclic Substituent Thio Group Type Carbamoyl/Thioamide Group Key Functional Groups
Target Compound 4-Amino-6-methylpyrimidin-2-yl Thioether Methylcarbamoyl Pyrimidine, thioether, propanamide
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (Compound 3, ) 5-Chloropyridin-2-yl Thioamide Methylcarbamothioyl Pyridine, thioamide, propanamide
3-[(5-Chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide (Compound 4, ) 5-Chloropyridin-2-yl None Phenylcarbamoyl Pyridine, carbamoyl, propanamide
Hydrazone 7 () Hydrazone functional group N/A N/A Hydrazone, propanamide

Biological Activity

3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxicity, antiproliferative effects, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with an amino group and a thioether linkage, along with a methylcarbamoyl group. This unique structure is hypothesized to contribute to its biological properties.

Cytotoxicity

Cytotoxicity assessments were conducted using various human cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer). The results indicate that the compound exhibits significant cytotoxic effects:

Cell LineIC50 (µg/mL)Remarks
MCF-74.3 ± 0.11Strong antiproliferative effect
MDA-MB-23128.0Moderate cytotoxicity
HeLa>1000Low activity observed

The IC50 value for MCF-7 suggests a potent antiproliferative effect, making it a promising candidate for further development in cancer therapy .

Antiproliferative Activity

In vitro studies demonstrated that 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide inhibits cell proliferation effectively. The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival, particularly those involving receptor tyrosine kinases such as EGFR and PDGF receptors .

The compound's biological activity is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit EGFR-TK activity, which is crucial for tumor growth and metastasis.
  • Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells, contributing to its cytotoxic effects.
  • Cell Cycle Arrest : The compound appears to cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation .

Case Studies

Recent investigations into similar compounds have provided insights into structure-activity relationships (SAR). For example, derivatives of thieno[2,3-d]pyrimidines have shown varying degrees of cytotoxicity based on their substituents. The most active derivatives often contain specific functional groups that enhance binding affinity to targeted enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.